4-ethynyl-7-fluoro-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5FN2 |
|---|---|
Molecular Weight |
160.15 g/mol |
IUPAC Name |
4-ethynyl-7-fluoro-1H-indazole |
InChI |
InChI=1S/C9H5FN2/c1-2-6-3-4-8(10)9-7(6)5-11-12-9/h1,3-5H,(H,11,12) |
InChI Key |
AHKQDVBXXZNIFR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2C=NNC2=C(C=C1)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Ethynyl 7 Fluoro 1h Indazole and Its Analogs
Retrosynthetic Strategies for Substituted Indazoles
The retrosynthetic analysis of 4-ethynyl-7-fluoro-1H-indazole reveals several potential disconnections. A primary strategy involves the late-stage introduction of the ethynyl (B1212043) group at the C-4 position via a Sonogashira coupling reaction. This approach necessitates a 4-halo-7-fluoro-1H-indazole intermediate, such as 4-bromo- or 4-iodo-7-fluoro-1H-indazole. The indazole core itself can be disconnected through various classical and modern cyclization strategies, commonly originating from appropriately substituted aniline (B41778) or benzaldehyde (B42025) precursors.
A plausible retrosynthetic pathway is outlined below:
This strategy hinges on the formation of the indazole ring from a fluorinated aniline or benzaldehyde derivative, followed by regioselective halogenation at the C-4 position, and concluding with a palladium-catalyzed cross-coupling reaction to install the terminal alkyne.
Precursor Synthesis and Functional Group Transformations
The synthesis of the key precursor, 7-fluoro-1H-indazole, can be achieved from commercially available starting materials. One common method involves the condensation of 2,3-difluorobenzaldehyde (B42452) with hydrazine (B178648) hydrate. chemicalbook.com The reaction is typically carried out at reflux, and upon completion, the product can be isolated by precipitation and extraction.
Another key intermediate is a C-4 halogenated 7-fluoro-1H-indazole. For instance, 4-bromo-7-fluoro-1H-indazole is a known compound and can be synthesized. chembk.com One reported method involves the reaction of 4-bromoindazole with sodium fluoride (B91410) under the catalysis of aminocopper(I). chembk.com Alternatively, a multi-step synthesis starting from 2-bromo-4-fluorotoluene (B74383) can lead to a substituted 4-bromo-indazole derivative, showcasing a pathway to such structures. google.com
Functional group transformations are crucial throughout the synthesis. For example, protection of the indazole nitrogen, often with a tetrahydropyran (B127337) (THP) group, can be employed to prevent side reactions during subsequent steps like halogenation or coupling reactions. smolecule.com This protecting group can be installed by reacting the indazole with 3,4-dihydro-2H-pyran in the presence of an acid catalyst like p-toluenesulfonic acid. smolecule.com
Construction of the Indazole Core: Cyclization and Annulation Reactions
The construction of the indazole core is a pivotal step in the synthesis of this compound and its analogs. A variety of methods, including metal-catalyzed, metal-free, and electrochemical approaches, have been developed.
Metal-Catalyzed Approaches (e.g., Palladium, Copper, Rhodium)
Transition metal-catalyzed reactions offer efficient and versatile routes to the indazole scaffold.
Palladium-Catalyzed Syntheses: Palladium catalysts are widely used for constructing the indazole ring. For instance, a palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines can yield 2-aryl-2H-indazoles. researchgate.net Another approach involves the palladium-catalyzed double C(sp2)–H bond functionalization through a sequential nitration/cyclization process. mdpi.com Suzuki-Miyaura cross-coupling reactions, catalyzed by palladium complexes, have also been employed to synthesize aryl-substituted indazoles from iodo-indazole precursors. nih.gov
Copper-Catalyzed Syntheses: Copper catalysis provides a cost-effective alternative for indazole synthesis. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper(I), affords 2H-indazoles. fluorochem.co.uk Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones is another method to produce N-substituted-1H-indazoles.
Rhodium-Catalyzed Syntheses: Rhodium catalysts have enabled novel C–H activation strategies for indazole synthesis. An efficient one-step synthesis of substituted N-aryl-2H-indazoles has been reported via the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes. chembk.comsmolecule.com Synergistic rhodium/copper catalysis has also been utilized for the synthesis of 1H-indazoles from imidates and nitrosobenzenes under redox-neutral conditions. chemicalbook.com
| Catalyst | Reactants | Product | Reference |
| Palladium(II) acetate/dppf | N-aryl-N-(o-bromobenzyl)hydrazines | 2-Aryl-2H-indazoles | researchgate.net |
| Copper(I) iodide | 2-Bromobenzaldehydes, primary amines, sodium azide | 2H-Indazoles | fluorochem.co.uk |
| Rhodium(III) chloride | Azobenzenes, aldehydes | N-Aryl-2H-indazoles | chembk.comsmolecule.com |
| Rhodium(III)/Copper(II) | Imidates, nitrosobenzenes | 1H-Indazoles | chemicalbook.com |
Metal-Free and Organocatalytic Syntheses
Metal-free conditions offer advantages in terms of cost, toxicity, and ease of product purification. A practical, metal-free synthesis of 1H-indazoles can be achieved from o-aminobenzoximes through selective activation of the oxime group. google.com This reaction proceeds under mild conditions using methanesulfonyl chloride and triethylamine (B128534). google.com Another metal-free approach involves the condensation of o-fluorobenzaldehydes with an excess of hydrazine. google.com Organocatalytic methods are also emerging as powerful tools in heterocyclic synthesis.
Electrochemical Synthesis
Electrochemical methods provide a green and sustainable alternative for the synthesis of indazoles. An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones has been developed to produce a variety of 1H-indazole derivatives in moderate to good yields. This approach is operationally simple and utilizes less expensive electrodes. Furthermore, electrochemical synthesis allows for the selective production of 1H-indazoles or their N-oxides depending on the cathode material used.
Regioselective Introduction of the Ethynyl Moiety at C-4
The final key step in the synthesis of this compound is the regioselective introduction of the ethynyl group at the C-4 position. The Sonogashira coupling reaction is the most prominent method for this transformation. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. google.com
The synthesis would proceed by reacting the 4-bromo-7-fluoro-1H-indazole precursor with a suitable ethynylating agent, such as trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group. The reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base such as triethylamine or diisopropylethylamine.
The general conditions for a Sonogashira coupling are summarized in the table below:
| Component | Example | Role |
| Aryl Halide | 4-Bromo-7-fluoro-1H-indazole | Electrophile |
| Alkyne | Trimethylsilylacetylene | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyst |
| Copper Co-catalyst | CuI | Co-catalyst |
| Base | Triethylamine, Diisopropylethylamine | Base |
| Solvent | THF, DMF, Toluene | Solvent |
The regioselectivity of the Sonogashira coupling is dictated by the position of the halogen atom on the indazole ring. Therefore, the successful synthesis of the 4-halo-7-fluoro-1H-indazole precursor is critical for the selective formation of the desired 4-ethynyl product.
Stereoselective and Regioselective Fluorination at C-7
The introduction of a fluorine atom onto an aromatic ring is a cornerstone of medicinal chemistry, often enhancing metabolic stability and binding affinity. organic-chemistry.org Achieving this with regioselectivity, particularly at the C-7 position of an indazole, is a significant synthetic challenge. C-7 substituted indazole derivatives are of particular interest due to their significant bioactivities. mobt3ath.com Direct fluorination of the indazole core can be difficult; for instance, attempts at electrophilic fluorination can sometimes fail due to the oxidation of other labile parts of the molecule. thieme-connect.de
Several advanced strategies have been developed to overcome these challenges and ensure the precise placement of fluorine at the C-7 position.
Directed ortho Metalation (DoM): This is a powerful technique for the regioselective functionalization of aromatic rings. mobt3ath.com In the context of indazoles, a Directed Metalation Group (DMG) installed at the N-1 position can direct a strong base (like an organolithium reagent) to deprotonate the adjacent C-7 position. This creates a C-7 carbanion, which can then be quenched with an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI) to install the fluorine atom with high regioselectivity. organic-chemistry.orgmobt3ath.com
Synthesis from Fluorinated Precursors: An alternative to direct fluorination of the indazole ring is to build the ring from a precursor that already contains the fluorine atom in the correct position. A common approach involves the cyclization of a 2-fluoro-3-nitrobenzoic acid derivative with hydrazine. This method ensures the fluorine is locked in at the desired position, which will become C-7 of the final indazole product.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions offer another route. This can be achieved by first introducing a halogen, such as bromine, selectively at the C-7 position. nih.gov The resulting 7-bromoindazole can then undergo a Suzuki-Miyaura coupling reaction with a fluorinated boronic acid to introduce the C-7 fluorine atom. nih.gov
| Method | Principle | Reagents/Key Steps | Position Control | Citation |
| Directed ortho Metalation (DoM) | An N-1 directing group guides a base to deprotonate the C-7 position, which is then quenched with an electrophilic fluorine source. | 1. Install N-1 DMG2. Organolithium base3. Electrophilic F+ source (e.g., NFSI) | High regioselectivity for C-7. | mobt3ath.com |
| Cyclization of Fluorinated Precursors | The indazole ring is constructed from a starting material that already contains the fluorine atom at the required position. | 2-fluoro-3-nitrobenzoic acid derivative + Hydrazine | Fluorine position is predetermined by the starting material. | |
| Halogenation Followed by Cross-Coupling | A halogen is introduced at C-7, which then serves as a handle for a subsequent palladium-catalyzed fluorination reaction. | 1. Regioselective C-7 bromination (e.g., with NBS)2. Pd-catalyzed coupling with a fluorine source. | Regioselectivity is determined by the initial halogenation step. | nih.gov |
Protecting Group Strategies and Deprotection Techniques
The indazole scaffold contains two non-equivalent nitrogen atoms (N-1 and N-2), which exhibit different levels of reactivity and can lead to mixtures of products during functionalization. beilstein-journals.org Protecting group strategies are therefore essential to ensure regioselectivity. The choice of protecting group is critical, as it must be stable under subsequent reaction conditions and removable without affecting other parts of the molecule.
N-Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for nitrogen. In some cases, the N-Boc group can be removed (deprotected) under the same conditions as another reaction step. For example, microwave-assisted Suzuki-Miyaura cross-coupling reactions have been shown to effect C-C bond formation along with concomitant deprotection of the Boc group. nih.gov A highly selective deprotection of N-Boc on indazoles can also be achieved using a catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol (B129727) at room temperature. tandfonline.com A one-pot synthesis of indazoles has been developed that involves an in situ de-Boc-protected hydroxylamine (B1172632) derivative, where the deprotection is part of the reaction mechanism. organic-chemistry.org
N-SEM Protection: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another effective protecting group for heterocyclic nitrogens. nih.govacs.org It is particularly useful as it can direct lithiation to a neighboring position. nih.govresearchgate.net Indazoles can be regioselectively protected at the N-2 position with SEM-Cl under specific conditions. nih.govacs.org The SEM group is robust but can be readily removed under acidic conditions (e.g., aqueous HCl in ethanol) or by using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) in a solvent such as tetrahydrofuran (B95107) (THF). nih.govacs.org
N-THP Protection: The tetrahydropyranyl (THP) group is also used for N-protection of indazoles. A mild and efficient method for THP protection has been developed using dihydropyran (DHP) in water with a surfactant to increase solubility, allowing the reaction to proceed smoothly at room temperature. researchgate.net
| Protecting Group | Abbreviation | Protection Reagents/Conditions | Deprotection Reagents/Conditions | Key Features | Citation |
| tert-butoxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | NaOMe in MeOH; or concomitant with microwave-assisted coupling. | Widely used; can be removed under mild basic conditions or during other transformations. | nih.govtandfonline.com |
| 2-(trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, dicyclohexylmethylamine, THF | TBAF in THF; or aqueous HCl in EtOH. | Enables regioselective N-2 protection; can direct C-3 lithiation. | nih.govacs.org |
| Tetrahydropyranyl | THP | DHP, Tween 20, H₂O | Mild acid. | Can be installed under environmentally friendly aqueous conditions. | researchgate.net |
Novel Synthetic Approaches (e.g., Flow Chemistry, Late-Stage Functionalization)
Recent innovations in synthetic chemistry are providing powerful new ways to construct and modify complex molecules like this compound. These methods offer improved efficiency, safety, and the ability to access novel chemical space.
Flow Chemistry: Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, has emerged as a powerful technology in the pharmaceutical industry. vapourtec.com Its advantages over traditional batch processing include superior heat and mass transfer, enhanced safety, improved reproducibility, and greater scalability. vapourtec.comresearchgate.netrsc.org These features make flow chemistry a more sustainable and efficient approach for synthesizing heterocycles like indazoles. sci-hub.semdpi.com The technology allows for reactions to be performed safely at high temperatures and pressures, which can accelerate reaction rates and enable new transformations. researchgate.net For example, a general and versatile one-step synthesis of a range of indazole analogues has been developed using a commercial flow reactor system. vapourtec.comresearchgate.net
| Feature | Flow Chemistry | Traditional Batch Synthesis | Citation |
| Safety | Enhanced due to small reaction volumes and superior temperature control, especially for exothermic reactions. | Higher risk with large volumes and potential for thermal runaways. | researchgate.netrsc.org |
| Scalability | Easily scaled by running the system for longer ("sizing up") or in parallel ("numbering up"). | Scaling up often requires significant re-optimization and can be challenging. | rsc.org |
| Reproducibility | High, due to precise control over reaction parameters (temperature, pressure, residence time). | Can be variable, influenced by mixing efficiency and heat transfer in different-sized flasks. | vapourtec.comresearchgate.net |
| Efficiency | Often results in higher yields and shorter reaction times due to superheating and efficient mixing. | Can be limited by mass and heat transfer, leading to longer reaction times. | mdpi.com |
Late-Stage Functionalization (LSF): Late-stage functionalization (LSF) is a transformative strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.govnih.gov This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without needing to restart the synthesis from scratch. C-H activation is a prominent LSF technique used to directly convert strong C-H bonds into new C-C or C-heteroatom bonds. rsc.orgresearchgate.netresearchgate.net
For the indazole core, LSF has been used to introduce diverse functional groups. Methods like iridium-catalyzed C-H borylation can install a boronate ester at the C-3 position, which can then be used in subsequent cross-coupling reactions to add new substituents. nih.govworktribe.com This approach has been instrumental in developing new indazole-based mineralocorticoid receptor antagonists. nih.gov Other transition-metal-catalyzed reactions, such as manganese-catalyzed C-H alkenylation, have also been developed to functionalize the indazole scaffold. researchgate.net These modern methods provide powerful tools for precisely tuning the structure and properties of indazole derivatives.
| LSF Method | Target Position | Transformation | Catalyst/Reagents | Citation |
| C-H Borylation | C-3 | C-H to C-B(pin) | Iridium catalyst, B₂pin₂ | nih.govworktribe.com |
| C-H Alkenylation | ortho to N-aryl group | C-H to C-alkene | Manganese(I) catalyst, alkyne | researchgate.net |
| C-H Arylation | C-2 or C-3 | C-H to C-Aryl | Transition-metal-free, Diaryliodonium salts, tBuOK | nih.gov |
| Remote C-H Functionalization | Benzene (B151609) ring of 2H-indazole | Various | Transition metal catalyst | rsc.orgresearchgate.net |
Chemical Reactivity and Derivatization Strategies for 4 Ethynyl 7 Fluoro 1h Indazole
Reactivity of the Indazole Nitrogen Atoms (N1 and N2)
The indazole core possesses two nitrogen atoms, N1 and N2, which can participate in substitution reactions. The regioselectivity of these reactions is a critical aspect of indazole chemistry, as the position of the substituent can significantly influence the biological and physical properties of the resulting molecule. Generally, direct alkylation of 1H-indazoles can lead to a mixture of N1 and N2-substituted products. nih.gov
The alkylation of the indazole ring is highly sensitive to the electronic nature of substituents on the carbocyclic ring. For 7-substituted indazoles, the presence of an electron-withdrawing group, such as the fluorine atom in 4-ethynyl-7-fluoro-1H-indazole, has a pronounced directing effect. Studies on similarly substituted indazoles, for instance those with nitro or carboxylate groups at the C7 position, have demonstrated excellent regioselectivity for the N2 position. researchgate.netnih.gov This selectivity is attributed to the inductive effect of the C7 substituent, which alters the nucleophilicity of the adjacent N1 atom, thereby favoring reaction at the more distant N2 atom.
Reaction conditions, including the choice of base and solvent, also play a crucial role in determining the N1/N2 ratio. nih.gov While strongly basic conditions can sometimes lead to mixtures, mildly acidic conditions or specific catalyst systems have been developed to achieve high selectivity for the N2 position. researchgate.net For this compound, alkylation is strongly predicted to yield the N2-substituted product as the major isomer due to the electronic influence of the C7-fluoro group.
N-arylation, typically achieved through copper- or palladium-catalyzed cross-coupling reactions (e.g., Ullmann condensation or Buchwald-Hartwig amination), provides another route for functionalizing the indazole nitrogens. mdpi.comnih.gov Similar to alkylation, the regiochemical outcome will be influenced by the substituent pattern and reaction conditions, with the C7-fluoro group expected to favor N2-arylation.
| Reaction Type | Reagents and Conditions | Major Product | Rationale for Selectivity |
| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | 2-Alkyl-4-ethynyl-7-fluoro-2H-indazole | The electron-withdrawing fluorine at C7 deactivates the adjacent N1 position, making the N2 position more nucleophilic. nih.gov |
| N-Arylation | Aryl halide (Ar-X), Catalyst (e.g., CuI, Pd(OAc)₂), Base, Solvent | 2-Aryl-4-ethynyl-7-fluoro-2H-indazole | Similar electronic directing effects as observed in N-alkylation. |
Transformations of the Ethynyl (B1212043) Group
The terminal alkyne functionality at the C4 position is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This group allows for the extension of the molecular framework through powerful and reliable synthetic methods.
The terminal ethynyl group is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org Reacting this compound with an organic azide (B81097) (R-N₃) under standard CuAAC conditions (e.g., a Cu(I) source like CuSO₄/sodium ascorbate) would yield the corresponding triazole-linked indazole derivative. The reaction is known for its high yield, broad functional group tolerance, and simple execution, making it a powerful tool for creating libraries of complex molecules. interchim.fr
The ethynyl group readily participates in palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is particularly relevant. researchgate.net This reaction allows for the direct connection of the indazole core to various aromatic or vinylic systems, providing a straightforward method to synthesize conjugated molecules. scielo.org.mxdntb.gov.ua The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. acs.org
While the classic Heck reaction involves the coupling of an alkene with an aryl or vinyl halide, variations of this reaction can utilize alkynes. drugfuture.com However, for terminal alkynes like the one on the target molecule, the Sonogashira reaction is the more direct and commonly employed method for coupling with sp²-hybridized carbons. beilstein-journals.org
| Reaction Name | Coupling Partner | Typical Catalytic System | Product Type |
| CuAAC (Click Chemistry) | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/NaAsc) | 4-(1-R-1H-1,2,3-triazol-4-yl)-7-fluoro-1H-indazole |
| Sonogashira Coupling | Aryl/Vinyl Halide (Ar-X) | Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Amine base | 4-(Aryl/Vinyl-ethynyl)-7-fluoro-1H-indazole |
Modifications and Functionalization of the Fluorine Moiety
The carbon-fluorine bond on an aromatic ring is exceptionally strong and generally resistant to cleavage, making its direct functionalization challenging. researchgate.netbaranlab.org However, the reactivity of an aryl fluoride (B91410) is significantly influenced by the electronic environment of the ring. In the case of this compound, the benzene (B151609) ring is rendered electron-deficient by the combined electron-withdrawing effects of the fused pyrazole (B372694) ring and the C4-ethynyl group.
This electron deficiency makes the C7 position susceptible to Nucleophilic Aromatic Substitution (SNAr). nih.govnih.gov In SNAr reactions of aryl fluorides, the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, which accelerates the rate-determining nucleophilic addition step, often making fluorides more reactive than other aryl halides in this specific context. stackexchange.com Therefore, treatment of this compound with strong nucleophiles (e.g., alkoxides, thiolates, or amines) under forcing conditions (high temperature, polar aprotic solvent) could potentially lead to the displacement of the fluoride and the introduction of a new functional group at the C7 position. researchgate.net
| Reaction Type | Nucleophile (Nu⁻) | Potential Product |
| SNAr | Sodium Methoxide (B1231860) (NaOCH₃) | 4-Ethynyl-7-methoxy-1H-indazole |
| SNAr | Sodium Thiophenoxide (NaSPh) | 4-Ethynyl-7-(phenylthio)-1H-indazole |
| SNAr | Ammonia (NH₃) or Amines (RNH₂) | 7-Amino-4-ethynyl-1H-indazole |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene portion of the indazole ring can undergo electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comwikipedia.org The regiochemical outcome of such a reaction on this compound is determined by the directing effects of the existing substituents. The available positions for substitution on the benzene ring are C5 and C6.
The C7-fluoro substituent is an ortho, para-director, meaning it activates the positions ortho (C6) and para to it. Since the para position is part of the fused ring, it primarily directs towards C6. The C4-ethynyl group is a deactivating group and a meta-director, which also directs incoming electrophiles to the C6 position. The fused pyrazole ring generally deactivates the benzene ring towards electrophilic attack but its directing influence is complex. The convergence of the directing effects from both the fluoro and ethynyl groups strongly suggests that electrophilic substitution will occur preferentially at the C6 position. For instance, bromination with N-bromosuccinimide (NBS) would be expected to yield 6-bromo-4-ethynyl-7-fluoro-1H-indazole. nih.govchim.it
Nucleophilic aromatic substitution (NAS) on the hydrogen-bearing carbons of the benzene ring is generally not feasible unless a suitable leaving group is present or under specific, highly activating conditions.
| Reaction Type | Reagents | Predicted Regiochemistry | Expected Product |
| Electrophilic Bromination | N-Bromosuccinimide (NBS), Solvent (e.g., MeCN) | C6 | 6-Bromo-4-ethynyl-7-fluoro-1H-indazole |
| Electrophilic Nitration | HNO₃, H₂SO₄ | C6 | 4-Ethynyl-7-fluoro-6-nitro-1H-indazole |
Chemo- and Regioselectivity in Multi-Substituted Indazoles
The chemical behavior of this compound is governed by the interplay of its three key structural features: the 1H-indazole core, the C4-ethynyl group, and the C7-fluoro substituent. These components present multiple reactive sites, and the outcome of a given reaction is determined by the chemo- and regioselectivity, which are influenced by both the electronic properties of the molecule and the specific reaction conditions employed. The primary sites for potential derivatization include the N1 and N2 atoms of the pyrazole ring, the C3 position, the ethynyl functional group, and the remaining C5 and C6 positions on the benzene ring.
Regioselectivity of N-Substitution
A fundamental aspect of 1H-indazole chemistry is the regioselectivity of substitution on the nitrogen atoms, which typically results in a mixture of N1- and N2-substituted products. nih.gov The distribution of these regioisomers is highly dependent on steric and electronic effects of substituents on the indazole ring, as well as the choice of reagents and solvents. d-nb.infobeilstein-journals.org
Research into the N-alkylation of various substituted indazoles has provided significant insights. Specifically, the presence of an electron-withdrawing group (EWG) at the C7 position has been shown to confer excellent N2-regioselectivity. beilstein-journals.org For instance, indazoles bearing a C7-nitro or C7-carbomethoxy group undergo alkylation with a strong preference for the N2 position, often with selectivity of 96% or greater. d-nb.infobeilstein-journals.org The fluorine atom at the C7 position in this compound is also an EWG due to its high electronegativity. By analogy, it is predicted that derivatization reactions involving the indazole nitrogen, such as alkylation or acylation, would predominantly yield the N2-substituted regioisomer. Computational studies on other indazole systems support that while the 1H-indazole tautomer is generally more thermodynamically stable, kinetic factors and the relative energies of the transition states for N1 versus N2 attack determine the final product ratio. nih.govwuxibiology.com
Selectivity in Aromatic Core Functionalization
Further functionalization of the benzene portion of the indazole ring is also subject to strong regiochemical control. Electrophilic aromatic substitution, such as halogenation, is a common strategy for derivatizing the indazole core. Studies on 4-substituted 1H-indazoles have demonstrated a high propensity for regioselective bromination at the C7 position using N-bromosuccinimide (NBS). nih.govrsc.org Density Functional Theory (DFT) calculations performed on 4-sulfonamido-1H-indazole rationalize this observation, indicating that the C7 position is a primary site for electrophilic attack, partly due to steric hindrance at the alternative C5 position. nih.gov
For this compound, the C7 position is already occupied. Therefore, any subsequent electrophilic substitution would target the C5 or C6 positions. The directing effects of the existing substituents—the deactivating, meta-directing ethynyl group at C4 and the deactivating, ortho, para-directing fluoro group at C7—would influence the outcome. wikipedia.org The combined deactivating nature of these groups suggests that such substitutions would likely require forcing conditions. Another key reactive site on the core is the C3 position, which can be functionalized through strategies like regioselective deprotonation (metalation) followed by quenching with an electrophile. chim.it
Chemoselectivity of the Ethynyl Group
The ethynyl group at the C4 position is a versatile functional handle that can react independently of the indazole core, a key consideration in chemoselective derivatization strategies. This alkyne moiety is particularly amenable to palladium-catalyzed cross-coupling reactions. researchgate.netrsc.org The Sonogashira coupling, for example, allows for the direct connection of aryl or vinyl halides to the C4-ethynyl position, providing a powerful method for extending the molecular framework.
Furthermore, the terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would selectively convert the ethynyl group into a 1,2,3-triazole ring, enabling the linkage of the indazole scaffold to other molecules with high efficiency and specificity. The chemoselectivity of these transformations allows for the modification of the ethynyl group while leaving the indazole N-H and other positions on the aromatic core intact, provided the appropriate catalyst and reaction conditions are chosen.
Computational and Theoretical Investigations of 4 Ethynyl 7 Fluoro 1h Indazole
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for exploring the molecular structure and electronic properties of molecules like 4-ethynyl-7-fluoro-1H-indazole. semanticscholar.org These methods provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interaction potential.
The electronic character of this compound is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. ossila.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability, chemical reactivity, and electrical transport properties. sapub.orgemerginginvestigators.org
For this compound, the presence of the electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO levels compared to the unsubstituted indazole. Conversely, the extended π-conjugation from the ethynyl (B1212043) group would likely raise the HOMO energy and lower the LUMO energy, contributing to a smaller energy gap. A smaller HOMO-LUMO gap suggests higher chemical reactivity and polarizability. chalcogen.ro In many nitrogen-based drug candidates, the HOMO-LUMO energy gap typically falls within the 3.5-4.5 eV range, which is indicative of good stability and reactivity. emerginginvestigators.org Theoretical calculations on related fluorinated compounds have shown that fluorination can increase the HOMO-LUMO gap, thereby enhancing chemical stability. emerginginvestigators.org
| Property | Description | Expected Influence on this compound |
| HOMO Energy | The energy of the highest occupied molecular orbital; relates to electron-donating ability. | The electronegative fluorine atom tends to lower HOMO energy, while the π-system of the ethynyl group tends to raise it. |
| LUMO Energy | The energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Both the fluorine and ethynyl groups are expected to lower the LUMO energy, increasing electron affinity. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. ossila.com | The competing effects of the fluoro and ethynyl groups make prediction complex, but the extended conjugation often leads to a reduced gap compared to simpler indazoles. |
This table presents expected trends based on general principles of quantum chemistry and data from analogous compounds.
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org These maps are invaluable for predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins. acs.org In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
The indazole ring system is inherently planar. The ethynyl group attached at the 4-position is linear. Therefore, the primary conformational flexibility in this compound relates to the two possible tautomeric forms, 1H-indazole and 2H-indazole, which can influence its hydrogen bonding patterns and receptor interactions. nih.gov
Theoretical calculations on related nitro-substituted indazoles have been used to determine the relative stability of different tautomers and their protonated forms. semanticscholar.org Similar studies on this compound would clarify the predominant tautomer under physiological conditions. Furthermore, the presence of the fluorine atom introduces the possibility of forming halogen bonds, a type of non-covalent interaction that can influence crystal packing and ligand-protein binding. ossila.com X-ray crystallography of analogous fluorinated indazoles has revealed unique crystal packing arrangements, such as helical structures, that are not seen in their non-fluorinated counterparts, highlighting the significant role of fluorine in directing intermolecular interactions.
Molecular Dynamics Simulations and Ligand-Protein Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its behavior when bound to a biological target, such as a protein kinase or enzyme. These simulations model the complex in a solvated environment that mimics physiological conditions, allowing researchers to assess the stability of the ligand-protein complex and the nature of their interactions. tandfonline.comnih.gov
Docking Studies and Binding Mode Predictions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. tandfonline.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand structure-activity relationships (SAR). The indazole scaffold is a common feature in many kinase inhibitors, and docking studies have been instrumental in elucidating their binding modes. nih.govresearchgate.netsemanticscholar.org
Docking studies involving this compound would likely predict its binding to the ATP-binding site of various protein kinases. The N1 or N2 atoms of the indazole ring are expected to form crucial hydrogen bonds with the "hinge" region of the kinase, a common binding motif for this class of inhibitors. tandfonline.com The 7-fluoro substituent could engage in favorable halogen bonding or hydrophobic interactions in a nearby pocket. The 4-ethynyl group, being rigid and linear, can extend into a narrow hydrophobic channel, forming van der Waals and π-alkyl interactions, potentially conferring selectivity for certain kinases over others. researchgate.net
| Potential Protein Target Class | Key Predicted Interactions for this compound |
| Protein Kinases (e.g., PI3K, ABL) | - Hinge Binding: Hydrogen bonds from indazole N-H to protein backbone. researchgate.netnih.gov - Hydrophobic Pocket: Ethynyl group extends into a hydrophobic region. researchgate.net - Halogen Bonding: Fluoro group interacts with electron-rich atoms. |
| Indoleamine 2,3-dioxygenase (IDO1) | - Heme Interaction: Direct coordination of an indazole nitrogen to the heme iron. nih.gov - Hydrophobic Interactions: Indazole ring and substituents occupy hydrophobic pockets A and B. nih.govsemanticscholar.org |
| Trypanothione Reductase (TryR) | - Active Site Binding: The compound fits into the active site, stabilized by a network of hydrophobic and hydrophilic interactions. nih.gov |
This table summarizes potential interactions based on docking studies of analogous indazole-containing compounds.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comresearchgate.net These models are built using molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. researchgate.net
For a series of analogs based on the this compound scaffold, a QSAR model could be developed to predict their inhibitory potency against a specific biological target. nirmauni.ac.in Molecular descriptors would be calculated for each analog, including:
Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies (related to the fluoro and ethynyl groups).
Steric/Topological Descriptors: Molecular weight, volume, surface area, and shape indices.
Hydrophobic Descriptors: LogP (partition coefficient).
By establishing a mathematical relationship between these descriptors and the observed biological activity, a predictive QSAR model can be created. aidic.it Such a model would be invaluable for designing new, more potent analogs by suggesting which structural modifications are likely to improve activity. For example, the model might reveal that a higher negative electrostatic potential on the fluorine atom correlates with increased potency, guiding the synthesis of derivatives with enhanced halogen-bonding capabilities.
Mechanistic Insights into Chemical Reactions and Biological Activity via Computational Methods
Computational chemistry offers a powerful lens through which to view the intricate mechanisms of chemical reactions and biological processes involving this compound. Techniques such as Density Functional Theory (DFT) are employed to model the electronic structure of molecules, allowing for the prediction of reactivity, reaction pathways, and the nature of transition states.
While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the public domain, insights can be drawn from computational analyses of related indazole syntheses and reactions. For instance, the synthesis of structurally similar indazole derivatives often involves transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling to introduce the ethynyl group. DFT calculations on such reactions can elucidate the catalytic cycle, including the energies of intermediates and transition states, and explain the regioselectivity and efficiency of the reaction. nih.gov
Computational analysis has been applied to understand the orthogonal synthesis of 2H-indazoles and indoles from alkynyl triazenes, mediated by different transition metals. pkusz.edu.cn Such studies support the role of the metal catalyst, for example, as a Lewis acid or through π-acid catalysis, providing a mechanistic rationale for the observed product distribution. pkusz.edu.cn These principles can be extended to understand the reactivity of the this compound scaffold in various synthetic transformations.
Furthermore, computational methods are crucial for understanding the compound's biological activity. Molecular docking studies, a common computational technique, can predict the binding orientation of this compound within the active site of a target protein, such as a kinase. These models can identify key interactions, like hydrogen bonds and hydrophobic contacts, that are essential for its inhibitory activity. For example, in the context of kinase inhibition, the indazole core is a well-established hinge-binding motif. mdpi.com
DFT studies on indazole derivatives have also been used to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of a molecule. By analyzing how the 4-ethynyl and 7-fluoro substituents modulate the electronic properties of the indazole ring, researchers can gain insights into its reactivity and potential interactions with biological macromolecules.
Tautomerism is another area where computational studies are highly valuable. For indazoles, the position of the proton on the pyrazole (B372694) ring can significantly influence its properties. mdpi.comnih.gov Theoretical calculations can determine the relative stabilities of the 1H- and 2H-tautomers of this compound, which is crucial for understanding its behavior in solution and its recognition by biological targets. mdpi.comnih.gov
Free Energy Perturbation (FEP) and Related Advanced Computational Techniques
Free Energy Perturbation (FEP) is a sophisticated and computationally intensive method used to calculate the relative binding affinities of a series of related ligands to a biological target. nih.gov This technique has become increasingly important in drug discovery for its ability to provide quantitative predictions that can guide the optimization of lead compounds.
In the context of developing inhibitors based on the indazole scaffold, FEP has been successfully employed to prioritize synthetic targets. For instance, in the optimization of c-MET kinase inhibitors, a focused set of FEP calculations was used to predict the change in binding affinity (ΔΔG) resulting from specific modifications to an indazole-containing lead compound. acs.orgnih.gov These calculations can assess the energetic consequences of introducing or changing substituents at various positions on the indazole ring.
A notable example from a study on c-MET inhibitors demonstrates the predictive power of FEP. The calculations predicted that certain substitutions on the indazole ring would be either beneficial or detrimental to binding affinity. These predictions were subsequently confirmed by experimental testing of the synthesized compounds. nih.gov
Below is an interactive data table summarizing the results of FEP calculations for various substitutions on a related indazole scaffold, highlighting the predicted change in Gibbs free energy of binding (ΔG). A negative ΔG indicates a favorable modification, while a positive ΔG suggests an unfavorable one.
| Indazole Substitution | Predicted ΔG (kcal/mol) | Implication for Binding Affinity |
|---|---|---|
| 4-Fluoro | +1.87 | Detrimental |
| 6-Fluoro | +0.750 | Weakly Detrimental |
| 3-Cyano | -3.080 | Favorable |
| 5-Fluoro | -3.080 | Favorable |
Data sourced from a study on c-MET inhibitors, where FEP calculations were used to guide the optimization of an indazole-based lead compound. nih.gov The values represent the predicted change in binding free energy upon substitution.
The FEP protocol in this study was based on the crystal structure of the mutant D1228V c-MET in complex with a lead compound. acs.orgnih.gov The calculations were performed on the S-enantiomers of the ligands. acs.orgnih.gov The results correctly predicted that adding a nitrile group at the 3-position and a fluoro group at the 5-position would significantly improve the binding affinity. nih.gov Conversely, the addition of a fluoro group at the 4-position was predicted to be unfavorable, and thus this modification was not prioritized for synthesis. nih.gov
Advanced computational techniques like FEP, often used in conjunction with methods like WaterMap to analyze the role of water molecules in the binding site, provide a detailed and dynamic picture of ligand-protein interactions. acs.orgnih.gov By identifying unstable water molecules that can be displaced by a ligand to gain binding entropy, these methods offer a rational path toward improving the potency of inhibitors like those based on the this compound scaffold.
Based on a comprehensive search of publicly available scientific literature, there is currently no specific information regarding the biological activity or mechanistic studies of the chemical compound “this compound.”
Extensive searches for data pertaining to this exact molecule did not yield results for its kinase inhibition profile, receptor binding studies, or its effects in in-vitro cellular assays such as cell proliferation, apoptosis, or gene expression analysis.
The available research focuses on broader classes of related compounds, such as:
Indazole derivatives: The indazole scaffold is a well-known "privileged structure" in medicinal chemistry, and various derivatives have been studied for a wide range of biological activities, including as kinase inhibitors. guidechem.comnih.gov
Ethynyl-indazole isomers: Research has been published on isomers like 3-ethynyl-1H-indazoles, which have been evaluated as potential inhibitors of the PI3K signaling pathway. nih.gov
Complex indazole-containing molecules: Larger molecules that incorporate a 4-ethynyl-1H-indazole core structure have been synthesized and evaluated, for instance, as potent pan-BCR-ABL inhibitors. nih.gov
Other fluoro-indazole compounds: Various bromo-fluoro-indazole and fluoro-indazole compounds are listed in chemical supplier catalogs, indicating their use primarily as building blocks or intermediates in chemical synthesis. chemicalbook.com
However, none of these sources provide specific biological data for This compound itself. Therefore, it is not possible to provide the detailed article as requested in the outline. The compound may be a novel entity, a synthetic intermediate not yet biologically characterized, or its biological data may be proprietary and not published in the public domain.
Biological Activity and Mechanistic Studies Non Clinical Focus
In Vitro Cellular Assays
Enzyme Inhibition and Activation Assays
There is no publicly available information from enzyme inhibition or activation assays for 4-ethynyl-7-fluoro-1H-indazole.
Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship Studies
No structure-activity relationship (SAR) or structure-selectivity relationship studies have been published for this compound.
Impact of Substituent Position and Electronic Effects on Biological Response
Data on the impact of the 4-ethynyl and 7-fluoro substituents on the biological response of the 1H-indazole core for this specific compound are not available.
Role of Core Scaffold and Peripheral Groups in Binding Affinity and Selectivity
The role of the 1H-indazole core and the peripheral 4-ethynyl and 7-fluoro groups in the binding affinity and selectivity of this compound has not been determined.
Pharmacophore Development and Molecular Feature Analysis
There are no published pharmacophore models or molecular feature analyses for this compound.
In Vivo Preclinical Animal Model Studies (Mechanistic and Proof-of-Concept, not Efficacy or Safety)
Mechanistic or proof-of-concept in vivo studies in preclinical animal models for this compound have not been reported in the scientific literature.
Target Engagement in Animal Models
There is no available data demonstrating the target engagement of this compound in animal models.
Applications in Medicinal Chemistry and Beyond
Rational Drug Design and Lead Optimization Strategies Based on the Indazole Scaffold
The indazole nucleus is a highly sought-after scaffold in drug discovery due to its structural and electronic properties. nih.gov It acts as an effective bioisostere for other aromatic systems, like indole, but with distinct hydrogen bonding capabilities that can be exploited in rational drug design. acs.org Lead optimization strategies frequently involve modifying the indazole core at various positions to enhance potency, selectivity, and pharmacokinetic properties. The ability of the indazole ring's nitrogen atoms to act as both hydrogen bond donors and acceptors makes it a prime "hinge-binding" template, particularly for kinase inhibitors. acs.orgnih.gov
The design of kinase inhibitors often leverages the indazole scaffold's ability to form key hydrogen bonds with the "hinge region" of the ATP-binding pocket, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. nih.gov Molecular docking studies of indazole-based inhibitors like Axitinib and CFI-400945 show that the indazole core consistently forms hydrogen bonds with the backbone of hinge residues such as Glu-90 and Cys-92 in Polo-like kinase 4 (PLK4). nih.gov
The introduction of an ethynyl (B1212043) group, as seen in 4-ethynyl-7-fluoro-1H-indazole, is a critical design element. This rigid, linear linker can extend into hydrophobic regions of the binding pocket or provide a vector to access distinct sub-pockets, thereby enhancing potency and selectivity. researchgate.netnih.gov For example, a series of 3-ethynyl-1H-indazoles were developed as inhibitors of the PI3K/AKT/mTOR signaling pathway, demonstrating that the ethynyl moiety is crucial for activity. nih.gov The fluorine atom at the 7-position can further modulate the molecule's properties by altering its electronics, improving metabolic stability, and potentially forming favorable interactions (such as hydrogen or halogen bonds) within the target protein. acs.orgossila.com
Table 1: Structure-Activity Relationship (SAR) Insights for Indazole-Based Kinase Inhibitors
| Structural Feature | Design Rationale & Impact | Key Findings |
| Indazole Core | Hinge-binding motif; mimics adenine (B156593) base of ATP. | Forms critical hydrogen bonds with kinase hinge residues, anchoring the inhibitor. acs.orgnih.gov |
| Ethynyl Group (C3/C4) | Acts as a rigid spacer to access hydrophobic pockets. | 3-ethynyl-1H-indazole derivatives show potent inhibition of the PI3K pathway. nih.gov The ethynyl group is vital for overcoming certain resistance mutations. nih.gov |
| Fluoro Group (C7) | Modulates pKa, improves metabolic stability, enhances binding affinity. | Fluorine substitution is a common strategy to increase ligand binding efficiency and tune electronic properties. acs.orgossila.com |
| Amino Group (C3) | Serves as an efficient hinge-binding template. | 3-aminoindazole derivatives potently inhibit VEGFR and PDGFR kinase families. acs.org |
A major challenge in cancer therapy is acquired drug resistance, often arising from point mutations in the target kinase's active site. nih.gov A prominent example is the T315I "gatekeeper" mutation in the BCR-ABL kinase, which confers resistance to most first and second-generation inhibitors used to treat Chronic Myeloid Leukemia (CML). nih.gov
Rational drug design employing the indazole scaffold has been instrumental in developing inhibitors that overcome such resistance. The strategy involves designing molecules that can bind effectively to both the wild-type (WT) and mutant forms of the kinase. The ethynyl group is particularly valuable in this context. For instance, Ponatinib, a pan-BCR-ABL inhibitor effective against the T315I mutation, features a carbon-carbon triple bond that helps the molecule avoid a steric clash with the isoleucine residue of the mutant kinase. nih.gov Following this principle, a diarylamide 3-aminoindazole, AKE-72, was designed with an ethynyl linker. This compound showed robust potency against both BCR-ABL WT (IC₅₀ < 0.5 nM) and the resistant BCR-ABL T315I mutant (IC₅₀ = 9 nM), highlighting the power of combining the indazole core with an ethynyl moiety to overcome clinical resistance. nih.gov
Development of Molecular Probes and Chemical Tools for Biological Research
The this compound structure is well-suited for the development of molecular probes and chemical tools. The terminal alkyne (ethynyl group) is a versatile chemical handle that can participate in highly efficient and specific bioorthogonal reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". a2bchem.com This allows the indazole-based molecule to be conjugated to reporter tags such as fluorescent dyes, biotin (B1667282) for affinity purification, or attached to solid supports for biochemical assays. a2bchem.com
Because many indazole derivatives are potent and selective kinase inhibitors, an ethynyl-functionalized version like this compound can be used as an activity-based probe to label and identify specific kinases in complex biological samples, aiding in target validation and understanding off-target effects.
Emerging Applications in Materials Science
The highly conjugated and aromatic nature of the indazole ring makes it an attractive building block for functional organic materials. ossila.com Its electron-rich characteristics, combined with the ability to introduce electron-withdrawing or -donating groups, allow for the precise tuning of optical and electronic properties.
Fluorinated aromatic compounds, including indazole derivatives, are used in the synthesis of semiconducting molecules and polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The introduction of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is critical for matching energy levels in multilayered electronic devices. Furthermore, fluorine substitution can promote intermolecular interactions like π-π stacking, which is beneficial for charge transport in organic thin films. ossila.com Small organic molecules based on scaffolds like thieno[3,4-c]pyrrole-4,6-dione (B1257111) are used in OPVs, and similar synthetic strategies involving cross-coupling reactions can be applied to indazole building blocks. researchgate.net
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that relies on a sensitizer (B1316253) dye adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). sigmaaldrich.comresearchgate.net The dye absorbs light, leading to electron injection into the semiconductor's conduction band. sigmaaldrich.com Organic dyes for DSSCs often feature a donor-π-acceptor (D-π-A) structure to facilitate efficient intramolecular charge transfer upon photoexcitation.
The indazole ring, being a highly conjugated system, can serve as part of the π-bridge or as a donor unit in such dyes. ossila.com The ethynyl group is an excellent component for extending the π-conjugated system through Sonogashira coupling reactions to link the indazole to other aromatic units, effectively tuning the dye's absorption spectrum. mdpi.com The fluorine atom helps in modulating the electronic properties and can enhance the dye's performance and stability. ossila.com While specific performance data for this compound in DSSCs is not prominently documented, related structures like 4-fluoro-1H-indazole are recognized as building blocks for dyes in this application. ossila.com
Table 2: Performance of Selected Organic Dyes in DSSCs (for context)
| Dye Name | Jsc (mA·cm⁻²) | Voc (V) | Fill Factor (FF) | Efficiency (η, %) |
| N719 (Reference) | 10.19 | 0.589 | 0.65 | 3.90 |
| Coumarin (B35378) Dye 8 | 9.28 | 0.367 | 0.59 | 2.00 |
| Coumarin Dye 9b | 10.19 | 0.339 | 0.55 | 1.90 |
| Data from a study on 3-ethynylaryl coumarin dyes, provided for illustrative purposes of typical organic dye performance in non-optimized test cells. mdpi.com |
Metal Coordination Chemistry (e.g., Photosensitizers)
The unique structural features of this compound make it a compound of interest for metal coordination chemistry. The indazole core itself, a bicyclic system containing a pyrazole (B372694) ring fused to benzene (B151609), is a well-established ligand for coordinating with metal ions. Specifically, the pyrazole moiety within the indazole structure can bind to metal centers such as iridium (Ir), lanthanides (Ln), and europium (Eu). ossila.com This coordination is fundamental to the formation of both homoleptic and heteroleptic triplet photosensitizers, which are valued for their efficient ligand-to-metal energy transfer processes. ossila.com
The substituents on the indazole ring, namely the 7-fluoro and 4-ethynyl groups, play crucial roles in modulating the compound's properties. The electron-withdrawing nature of the fluorine atom at the 7-position can be used to tune the electronic energy gap of the resulting metal complex. ossila.com This fine-tuning is critical in the design of photosensitizers for specific applications, including dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). ossila.com
Furthermore, the ethynyl group at the 4-position provides a versatile reactive handle. This functional group is known to participate in a variety of coupling reactions, such as Sonogashira coupling and click chemistry. a2bchem.com This reactivity allows for the covalent linking of the indazole unit to other molecules, polymers, or surfaces, enabling the construction of more complex, multifunctional materials with tailored photophysical properties. While direct studies on the coordination chemistry of this compound are not extensively detailed in published literature, the established principles of its constituent parts strongly suggest its potential as a valuable building block for advanced photoactive materials.
Future Directions in the Design and Application of Indazole Derivatives
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. nih.govresearchgate.netnih.gov The future design and application of indazole derivatives are evolving along several promising trajectories, driven by both advancements in chemical synthesis and a deeper understanding of biological targets.
A primary focus for future development remains in oncology. Indazole derivatives have been successfully developed as kinase inhibitors, with several approved drugs like Axitinib and Pazopanib targeting pathways involved in cancer progression. nih.gov The future in this area involves designing derivatives with greater selectivity and potency against novel and challenging targets. Recent research highlights the potential of indazoles as inhibitors for newly validated cancer targets such as TEAD (Transcriptional Enhanced Associate Domain) and PKMYT1 (Protein Kinase, Membrane-Associated Tyrosine- and Threonine-specific 1). nih.govacs.orgacs.org These developments, detailed in recent patent applications, signal a move towards therapies for cancers with specific genetic vulnerabilities, including those with dysregulated Hippo pathway signaling or compromised DNA damage response mechanisms. nih.govacs.org
Beyond kinase inhibition, the applications for indazole derivatives are expanding. Researchers are exploring their use as anti-inflammatory agents, for treating neurodegenerative disorders, and as anti-HIV agents. nih.govmdpi.com The versatility of the indazole core allows for structural modifications that can be tailored to interact with a wide array of biological targets. nih.govmdpi.com
These future applications are heavily reliant on innovations in synthetic chemistry. The development of novel methods for the C-H functionalization of the indazole nucleus is a key enabling technology. researchgate.netnih.govsioc-journal.cn These advanced synthetic strategies allow chemists to efficiently and selectively introduce a wide variety of functional groups at different positions on the indazole ring. researchgate.netrasayanjournal.co.in This capability accelerates the creation of diverse compound libraries, which is essential for discovering new lead compounds and optimizing their pharmacological properties for the next generation of indazole-based therapeutics and functional materials. researchgate.netresearchgate.net
Advanced Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon framework. For fluorinated compounds like 4-ethynyl-7-fluoro-1H-indazole, ¹⁹F NMR is also a critical tool.
While specific NMR data for this compound is not available in the searched literature, the following table presents representative ¹H NMR data for a related fluoro-indazole derivative, 5-fluoro-1H-indazole-7-boronic acid pinacol (B44631) ester.
Table 1: Representative ¹H NMR Data for a Related Fluoro-Indazole Derivative Click on the headers to sort the data.
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | Reference Compound |
|---|---|---|---|---|
| 13.08 | s | - | NH | 5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trimethylsilyl)ethynyl)-1H-indazole google.com |
| 7.55 | dd | 8.4, 2.5 | Ar-H | |
| 7.46 | dd | 9.0, 2.6 | Ar-H | |
| 1.35 | s | - | CH₃ (boronate ester) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula. The fragmentation pattern can also offer structural clues.
Predicted mass spectrometry data for 4-ethynyl-1H-indazole suggests a molecular ion peak [M+H]⁺ at an m/z of 143.06038. scbt.com Experimental data for related compounds, such as 3-phenyl-1H-indazole, shows a molecular ion peak at m/z 195.23 [M+H]⁺. rsc.org
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The ethynyl (B1212043) group (C≡C-H) in this compound would be expected to show a characteristic sharp absorption band around 3300 cm⁻¹ for the ≡C-H stretch and a weaker band around 2100-2260 cm⁻¹ for the C≡C stretch. The N-H stretch of the indazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹.
The following table shows representative IR absorption bands for a related ethynyl-indazole derivative.
Table 2: Representative IR Spectral Data for a Related Ethynyl-Indazole Derivative Click on the headers to sort the data.
| Frequency (cm⁻¹) | Description | Reference Compound |
|---|---|---|
| 2941 | C-H stretch | 3-(4-Ethynylphenyl)-1-methyl-1H-indazole rsc.org |
| 2228 | C≡C stretch | |
| 1610 | C=C stretch (aromatic) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The indazole ring system is aromatic and absorbs UV light. The presence of the ethynyl group extends the conjugation, which would be expected to influence the absorption maxima. Studies on indazole derivatives have explored their UV-Vis spectra to understand their electronic properties. sigmaaldrich.com
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for this compound is reported in the searched literature, studies on other indazole derivatives have utilized this technique to confirm their structures and understand their packing in the solid state. rsc.orggoogle.com
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for the separation of compounds from reaction mixtures and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, reversed-phase HPLC would likely be the method of choice, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity of the compound can be determined by the percentage of the total peak area that corresponds to the main component. HPLC methods are often developed for monitoring reaction progress and for quality control of the final product. sigmaaldrich.com
Gas Chromatography (GC)
GC is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. The purity of a substance can be assessed by the relative area of the peak corresponding to the compound. For instance, commercial suppliers of related compounds like 4-fluoro-1H-indazole specify a purity of at least 98.0% as determined by GC. avantorsciences.com
Advanced Techniques for Mechanistic Elucidation
To understand the reaction mechanisms involving a compound or to study its electrochemical properties, more specialized techniques are employed.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (or ESR) spectroscopy is a technique used to detect and study chemical species that have unpaired electrons, such as radicals. In the context of indazole chemistry, EPR has been used to investigate reaction mechanisms that may involve radical intermediates. For example, mechanistic investigations into the electrochemical synthesis of 1H-indazole N-oxides have used EPR to suggest a radical pathway involving iminoxyl radicals. nih.gov
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a substance. It can provide information about the oxidation and reduction potentials of a molecule and the stability of the resulting redox species. CV studies on indazole derivatives have been performed to understand their electrochemical behavior, for instance, in the context of developing electrochemical synthesis methods. nih.govresearchgate.net Such studies can reveal whether a compound is more easily oxidized or reduced, which is valuable information for designing synthetic transformations or for applications in materials science. ossila.com
Conclusion and Outlook
Summary of Key Research Findings and Contributions for 4-Ethynyl-7-fluoro-1H-Indazole
Direct research contributions attributed solely to this compound are limited. However, its constituent parts suggest its role as a valuable building block in the synthesis of more complex molecules. The indazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, particularly as kinase inhibitors for cancer therapy. The introduction of a fluorine atom at the 7-position is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell membrane permeability. Fluorinated indazoles have been investigated for their unique intermolecular interactions which can influence crystal packing and biological activity.
The 4-ethynyl group is particularly significant for its versatility in chemical synthesis. It allows for the facile introduction of a wide array of substituents via reactions like the Sonogashira coupling and click chemistry, enabling the creation of diverse chemical libraries for drug discovery. This functional group is crucial for developing derivatives with tailored properties for specific biological targets or material science applications, such as fluorescent molecules for imaging. Therefore, the primary contribution of this compound in the current scientific landscape is likely as a key intermediate in the synthesis of novel therapeutic agents and functional materials.
Unaddressed Challenges and Future Research Avenues in Indazole Chemistry and Biology
The chemistry and biology of indazoles, while extensively studied, still present several challenges and opportunities for future exploration.
Unaddressed Challenges:
Synthesis and Yield: A persistent challenge in indazole chemistry is the development of synthetic routes that are both efficient and high-yielding, as many current methods suffer from low yields.
Tautomerism: Indazole exists in two primary tautomeric forms (1H and 2H), which can significantly influence their physical, chemical, and biological properties. Controlling and predicting the dominant tautomer in a physiological environment remains a complex issue.
Selectivity: In the context of kinase inhibitors, achieving high selectivity for a specific kinase over others is a major hurdle to minimize off-target effects and associated toxicities.
Future Research Avenues:
Novel Synthetic Methodologies: There is a continuous need for new, practical synthesis methods for substituted indazoles, such as the condensation of o-fluorobenzaldehydes with hydrazine (B178648), to improve accessibility and yield.
Exploring New Biological Targets: While prominent in oncology, the diverse biological activities of indazoles suggest their potential against other diseases. Future research could focus on their application as anti-inflammatory, anti-HIV, or neuroprotective agents.
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on novel indazole series are crucial. For instance, investigating how different substituents at various positions of the indazole ring affect potency and selectivity can guide the rational design of next-generation drugs. Future work should focus on optimizing derivatives to enhance efficacy and conduct in-vivo studies to assess their preclinical potential.
Potential Impact on Future Scientific Discoveries and Technological Advancements
The versatile indazole scaffold, particularly when functionalized with reactive groups like ethynyl (B1212043) and property-modulating atoms like fluorine, is poised to make significant impacts on future scientific and technological progress.
Drug Discovery and Development: As a scaffold, this compound provides a platform for developing highly potent and selective inhibitors for a range of therapeutic targets. Its derivatives could lead to new treatments for various cancers, including those resistant to current therapies. The development of novel indazole-based drugs like Axitinib and Entrectinib for cancer treatment highlights the therapeutic potential of this chemical family.
Materials Science: The conjugated system of the indazole ring, combined with the potential for polymerization and modification via the ethynyl group, makes it a candidate for the development of novel organic electronic materials. Applications could include organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and sensors. The fluorine atom can be used to fine-tune the electronic energy levels of these materials.
Chemical Biology Probes: The ethynyl group allows for the attachment of reporter tags (e.g., biotin (B1667282) or fluorescent dyes) through click chemistry. This would enable the use of this compound derivatives as chemical probes to study biological pathways, identify protein targets, and elucidate mechanisms of action.
Q & A
Q. What are the optimal synthetic routes for 4-ethynyl-7-fluoro-1H-indazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves sequential halogenation, Sonogashira coupling, and cyclization steps. For example:
Halogenation: Introduce fluorine at the 7-position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
Sonogashira Coupling: React 7-fluoro-4-iodo-1H-indazole with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₄/CuI catalysts. Desilylation with K₂CO₃ yields the ethynyl group .
Cyclization: Optimize temperature (80–100°C) and solvent polarity (e.g., DMF or THF) to minimize byproducts.
Critical Parameters:
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy: ¹⁹F NMR detects fluorine environments (δ ≈ -120 ppm for C-F), while ¹H NMR identifies indazole protons (δ 7.2–8.1 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (160.15 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolves bond angles and planarity of the indazole core (e.g., C3–N1–N2 angle ≈ 108°) .
Q. What solvent systems are suitable for stabilizing this compound in vitro?
Methodological Answer: The compound is prone to hydrolysis due to the ethynyl group. Recommended solvents:
- Short-term Storage: DMSO (10 mM stock, -20°C, argon atmosphere).
- Assay Conditions: Use PBS (pH 7.4) with 0.1% BSA to prevent aggregation .
Note: Avoid protic solvents (e.g., MeOH, H₂O) for long-term storage.
Advanced Research Questions
Q. How does the ethynyl substituent at the 4-position modulate the compound’s bioactivity in kinase inhibition assays?
Methodological Answer: The ethynyl group enhances π-stacking with kinase ATP-binding pockets. To validate:
Docking Studies: Compare binding affinities of 4-ethynyl vs. 4-methyl analogs using AutoDock Vina (PDB: 2ITZ) .
Kinase Profiling: Screen against a panel of 50 kinases (e.g., JAK2, EGFR) at 1 µM.
Mechanistic Insight: Ethynyl’s linear geometry improves hydrophobic contacts with Leu855 and Val898 in JAK2 .
Q. What strategies resolve contradictions in reported cytotoxicity data for this compound across cell lines?
Methodological Answer: Discrepancies may arise from:
- Metabolic Stability: HepG2 cells (high CYP3A4 activity) degrade the compound faster than HEK293 .
- Assay Design: Use synchronized cell cycles and standardized MTT protocols (e.g., 48-hour exposure, 10% FBS).
Validation Workflow:
LC-MS/MS Quantification: Monitor intracellular concentrations hourly.
ROS Scavengers: Add NAC (5 mM) to isolate oxidative stress-mediated cytotoxicity .
Q. How can computational modeling predict regioselectivity in further functionalization of this compound?
Methodological Answer:
Q. What in vivo models are appropriate for studying the pharmacokinetics of this compound?
Methodological Answer:
Q. How can researchers optimize the compound’s stability under physiological pH conditions?
Methodological Answer:
- Prodrug Design: Synthesize phosphate esters at the 3-position (e.g., 3-(phosphonooxy)methyl derivatives).
- Accelerated Stability Testing: Incubate at pH 2.0, 7.4, and 9.0 (37°C, 72 hours). Monitor degradation via HPLC-UV (λ = 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
